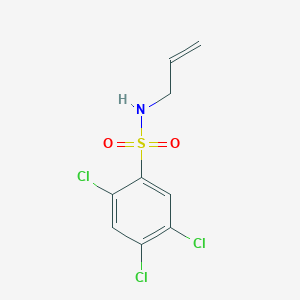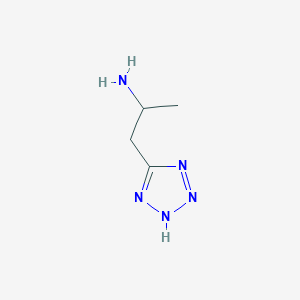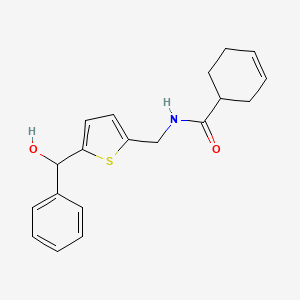
3,5-dimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides It contains both sulfonamide and pyridazinone groups within its structure, lending it unique physicochemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide generally involves the reaction of 3,5-dimethylbenzenesulfonyl chloride with a suitable pyridazinone derivative. The reaction can be catalyzed by bases such as triethylamine or pyridine under controlled temperature conditions. Solvents like dichloromethane or tetrahydrofuran are typically used to facilitate the reaction.
Industrial Production Methods: In an industrial context, the production of this compound might employ large-scale batch reactors. Automated systems ensure precision in maintaining reaction conditions such as temperature, pressure, and pH levels. Post-reaction, the compound is usually purified through recrystallization or chromatographic techniques to attain the desired purity for specific applications.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3,5-dimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide can undergo oxidation reactions typically in the presence of strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: It can also be reduced using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group, when reacted with appropriate nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles for Substitution: Ammonia, amines, alkoxides.
Major Products Formed:
Oxidation typically leads to the formation of sulfonic acids or ketones.
Reduction can yield amines or alcohols.
Substitution reactions can lead to a variety of substituted sulfonamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In synthetic organic chemistry, this compound serves as a precursor for the synthesis of more complex molecules, especially in the development of sulfonamide-based drugs and catalysts.
Biology: Its structural framework allows it to act as an inhibitor for certain enzymes, making it valuable in biochemical research focused on enzyme activity modulation.
Medicine: The compound shows potential in drug discovery and development, especially as an antimicrobial agent. Its ability to interfere with bacterial enzyme systems renders it a candidate for antibiotic research.
Industry: In the materials science sector, the compound can be used in the development of novel polymers and resins due to its robust chemical nature.
Mecanismo De Acción
Mechanism by Which the Compound Exerts Its Effects: The compound primarily exerts its effects through inhibition of enzyme activity. The sulfonamide group interacts with the enzyme's active site, preventing the normal substrate from binding and thereby hindering the enzyme's catalytic function.
Molecular Targets and Pathways Involved: Specific targets include bacterial dihydropteroate synthase and carbonic anhydrase enzymes. The compound's interaction with these enzymes disrupts key metabolic pathways, leading to the inhibition of bacterial growth or enzyme activity modulation in therapeutic contexts.
Comparación Con Compuestos Similares
4,6-dimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide.
3,5-dimethyl-N-(3-(5-oxopyridazin-1(5H)-yl)propyl)benzenesulfonamide.
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide.
Comparison: Compared to similar compounds, 3,5-dimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide exhibits a unique combination of steric and electronic effects due to the positioning and nature of the substituents. This leads to distinct reactivity profiles and biological activity, making it particularly valuable in research and industrial applications.
Highlighting Its Uniqueness: Its unique substitution pattern enhances its binding affinity to specific enzyme targets, providing a tailored approach in the design of enzyme inhibitors and potential pharmaceuticals. The presence of both methyl groups and the pyridazinone moiety distinguishes it from other sulfonamides, offering a versatile scaffold for further functionalization and application.
Propiedades
IUPAC Name |
3,5-dimethyl-N-[3-(6-oxopyridazin-1-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-12-9-13(2)11-14(10-12)22(20,21)17-7-4-8-18-15(19)5-3-6-16-18/h3,5-6,9-11,17H,4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHNYHYBTGCVET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)NCCCN2C(=O)C=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-[2-(1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B2930884.png)

![(3E,5E)-3,5-bis[(3-chlorophenyl)methylidene]-1-methylpiperidin-4-one](/img/structure/B2930886.png)
![N-(4-methylphenyl)-8-(2-pyrimidinyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2930888.png)




![(Z)-4-(methylsulfonyl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2930893.png)
![2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2930894.png)

![N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}butanamide](/img/structure/B2930901.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2930903.png)
